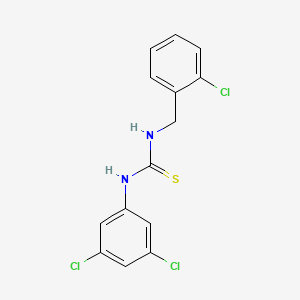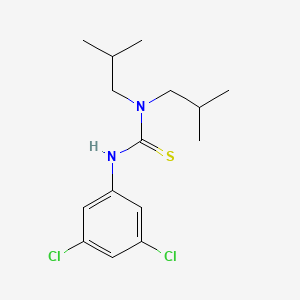
N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea
描述
N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea, also known as CDPT, is a synthetic compound that has been extensively used in scientific research for its potential therapeutic properties. CDPT is a thiourea derivative that has shown promising results in various preclinical studies for its antimicrobial, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea is not fully understood. However, it is believed to exert its antimicrobial effects by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce oxidative stress and lipid peroxidation in animal models, indicating its potential as an antioxidant. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has also been shown to reduce blood glucose levels in diabetic rats, suggesting its potential as an anti-diabetic agent. Moreover, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been found to improve cognitive function and memory in animal models, indicating its potential as a neuroprotective agent.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which limits its potential for clinical translation.
未来方向
There are several future directions for N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea research. Firstly, further studies are needed to elucidate its exact mechanism of action. This could lead to the development of more effective N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea derivatives with improved therapeutic properties. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea in vivo. This could pave the way for clinical trials in humans. Thirdly, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea could be evaluated for its potential as a topical antimicrobial agent, given its activity against various microorganisms. Finally, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea could be explored for its potential as a therapeutic agent in other disease areas, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic properties. It has antimicrobial, antitumor, and anti-inflammatory effects, and has been found to have various biochemical and physiological effects in animal models. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has several future directions, which could lead to the development of new therapeutic agents for various diseases.
科学研究应用
N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been extensively studied for its potential therapeutic properties in various scientific research applications. It has shown antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species. N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-(2-chlorobenzyl)-N'-(3,5-dichlorophenyl)thiourea has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,5-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c15-10-5-11(16)7-12(6-10)19-14(20)18-8-9-3-1-2-4-13(9)17/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOZKQDGVDQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)
![4-ethyl-3-(4-fluorophenyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285263.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285266.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285270.png)
![3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285284.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)



![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)

![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)